molecular formula C10H6F3NO2 B1418938 8-(Trifluoromethoxy)quinolin-4-ol CAS No. 40516-41-4

8-(Trifluoromethoxy)quinolin-4-ol

Cat. No. B1418938
CAS RN: 40516-41-4
M. Wt: 229.15 g/mol
InChI Key: AMUUZJLMLDZNCV-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinolin-4-ol is a chemical compound with the following properties:



  • IUPAC Name : 8-(trifluoromethoxy)-2-(trifluoromethyl)-4-quinolinol.

  • Molecular Formula : C₁₁H₅F₆NO₂.

  • Molecular Weight : 297.16 g/mol.



Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinolin-4-ol consists of a quinoline ring with a trifluoromethoxy group (–OCF₃) and a trifluoromethyl group (–CF₃) attached. The hydroxyl group (–OH) is positioned at the 4-position of the quinoline ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, oxidation, and reduction. Specific reactions would depend on the functional groups present and reaction conditions.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is scarce.

  • Melting Point : Not specified in the available literature.

  • Boiling Point : Not specified.

  • Density : No data provided.

  • Toxicity : Toxicological data is lacking; caution should be exercised during handling.


Scientific Research Applications

Fluorescence Properties and Photophysical Studies

  • Research on derivatives of 8-hydroxyquinoline, closely related to 8-(Trifluoromethoxy)quinolin-4-ol, has shown significant applications in the field of fluorescence. For instance, new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives exhibit strong fluorescence emission, enhanced quantum yield compared to the parent compound, and their photophysical properties have been extensively studied using theoretical calculations (Suliman, Al-Nafai, & Al-Busafi, 2014).

Water-Soluble Derivatives for Element Separation

  • Water-soluble quinolin-8-ol polymers, similar in structure to 8-(Trifluoromethoxy)quinolin-4-ol, have demonstrated their potential in liquid-phase separation of various elements. This method uses membrane filtration to retain inorganic ions by a quinolin-8-ol derivative of poly(ethyleneimine), enabling the separation of metal ions from low-molecular-weight species (Geckeler, Bayer, Vorob’eva, & Spivakov, 1990).

Schiff Bases as Bistable Switches

  • Schiff bases based on 7-hydroxyquinoline, related to 8-(Trifluoromethoxy)quinolin-4-ol, have been synthesized and their spectral properties studied. These compounds have shown potential as bistable switches due to their excited state intramolecular proton transfer mechanism and azomethine bond flexibility (Georgiev et al., 2021).

Corrosion Inhibition Properties

  • Novel 8-Hydroxyquinoline derivatives have been synthesized and characterized for their effectiveness as acid corrosion inhibitors for metals. These derivatives show significant inhibition efficacy, adsorbing on metal surfaces and forming chemical bonds. Their applications extend to corrosion protection in industrial settings (Rbaa et al., 2020).

Metal Ion Probing

  • Certain derivatives of quinolin-8-ol, structurally akin to 8-(Trifluoromethoxy)quinolin-4-ol, have been used as highly sensitive fluorescence probes for metal ions. Their ability to exhibit spectral differentiation upon metal complexation makes them valuable in metal ion detection (Wu et al., 2003).

Safety And Hazards


  • Safety Precautions : Handle with care in a well-ventilated area. Use appropriate personal protective equipment (PPE).

  • Hazard Information : No specific hazards reported, but standard chemical safety practices apply.


Future Directions

Research avenues for 8-(Trifluoromethoxy)quinolin-4-ol include:



  • Biological Activity : Investigate potential pharmacological properties.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.


Please note that the available literature is limited, and further studies are essential to fully understand this compound’s properties and applications12345. If you require more detailed information, consider consulting specialized scientific databases or experts in the field.


properties

IUPAC Name

8-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUUZJLMLDZNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656134
Record name 8-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethoxy)quinolin-4-ol

CAS RN

40516-41-4
Record name 8-(Trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NC High Point - researchgate.net
… methanol gradient) to provide 3-propylsulfanyl-8-trifluoromethoxy-quinolin-4-ol. Yield: 400 mg. [0177] Step 3: 3-Propylsulfanyl-8-trifluoromethoxyquinolin-4-ol (400 mg, 1.32 mmol) was …
Number of citations: 0 www.researchgate.net

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